Product packaging for 1-tert-butyl-1H-pyrazol-3-ol(Cat. No.:)

1-tert-butyl-1H-pyrazol-3-ol

Cat. No.: B8654823
M. Wt: 140.18 g/mol
InChI Key: UIGLGSTVDFNQRV-UHFFFAOYSA-N
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Description

Overview of Pyrazole (B372694) Heterocycles: Historical Development and Structural Features

Pyrazole is a five-membered heterocyclic organic compound containing three carbon atoms and two adjacent nitrogen atoms. britannica.comwikipedia.org The term 'pyrazole' was first introduced by German chemist Ludwig Knorr in 1883. wikipedia.orgslideshare.net While pyrazole derivatives were initially scarce in nature, the first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959. wikipedia.org

Structurally, pyrazole is an aromatic azole with the molecular formula C₃H₄N₂. britannica.comwikipedia.org Its five-membered ring structure is characterized by the presence of two nitrogen atoms in ortho-substitution. wikipedia.org This arrangement imparts distinct physical and chemical properties compared to all-carbon ring analogues. britannica.com Pyrazoles are generally crystalline solids with a pyridine-like odor. slideshare.net

The synthesis of pyrazole was classically achieved by the reaction of acetylene (B1199291) with diazomethane (B1218177), a method developed by Hans von Pechmann in 1898. wikipedia.org A more common and versatile method for synthesizing substituted pyrazoles is the Knorr-type reaction, which involves the condensation of 1,3-dicarbonyl compounds with hydrazines. wikipedia.orgnumberanalytics.com

Table 1: Properties of Pyrazole

Property Value
Molecular Formula C₃H₄N₂
Molar Mass 68.079 g·mol⁻¹ wikipedia.org
Melting Point 66 to 70 °C (151 to 158 °F) wikipedia.org
Boiling Point 186 to 188 °C (367 to 370 °F) wikipedia.org
Appearance Crystalline solid slideshare.net

Significance of Pyrazolones and Substituted Pyrazolols in Academic Research

Pyrazolones, which are derivatives of pyrazole possessing a lactam ring structure with a ketonic group, are of significant interest in academic and industrial research due to their wide spectrum of biological activities. ijpsr.comresearchgate.net These compounds and their substituted pyrazolol tautomers are recognized as key pharmacophores in medicinal chemistry. numberanalytics.comijpsr.com

In academic research, pyrazolones serve as versatile synthetic intermediates for creating a variety of bioactive molecules and complex heterocyclic systems. ijpsr.comresearchgate.net Halogenated pyrazolols, for instance, are valuable precursors for functionalizing pyrazoles through various palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. researchgate.net

The broad biological significance of pyrazolone (B3327878) derivatives is well-documented. They have been extensively studied for numerous pharmacological applications, including:

Anti-inflammatory and analgesic properties. researchgate.netjocpr.comniscpr.res.injst.go.jp

Antimicrobial, antifungal, and antibacterial activities. ijpsr.comjocpr.comniscpr.res.in

Anticancer and antitumor effects. ijpsr.comresearchgate.netjocpr.com

Antidepressant and antifilarial activities. ijpsr.com

Furthermore, pyrazolones have found applications as inhibitors of various enzymes, such as p38 kinase and human telomerase, highlighting their importance in drug discovery and development. niscpr.res.in Their utility also extends to materials science, where they are used as precursors for dyes and pigments. ijpsr.com

Unique Structural Aspects of 1-tert-butyl-1H-pyrazol-3-ol within Pyrazolol Derivatives

The compound this compound belongs to the class of N-substituted pyrazolols, which exhibit significant structural complexity primarily due to the phenomenon of tautomerism. nih.gov Pyrazolones can exist in several tautomeric forms, most commonly the OH-form (hydroxypyrazole), the NH-form (pyrazolone), and the CH-form. ijpcbs.comresearchgate.net The equilibrium between these forms is a critical aspect of their chemistry and is influenced by factors such as the nature of substituents and the solvent environment. nih.govijpcbs.com

In nonpolar solvents, these compounds often exist as dimers of the 1H-pyrazol-3-ol (OH-form) tautomer, while in polar solvents, they are typically present as monomers. nih.govdntb.gov.ua The stability of these tautomers can be predicted and studied using computational methods like Density Functional Theory (DFT) and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR). nih.govijpcbs.com

The structure of this compound is distinguished by the presence of a tert-butyl group at the N1 position of the pyrazole ring. This bulky substituent introduces significant steric hindrance, which influences the molecule's reactivity, conformation, and intermolecular interactions. The tert-butyl group can affect the tautomeric equilibrium and the accessibility of the reactive sites on the pyrazole core, making it a valuable intermediate for synthesizing specifically substituted pyrazole derivatives.

Table 2: Tautomeric Forms of N-Substituted Pyrazolones

Tautomeric Form General Structure Description
OH-form 1H-Pyrazol-3-ol An aromatic hydroxypyrazole structure. nih.gov
NH-form 1,2-dihydro-3H-pyrazol-3-one A non-aromatic pyrazolone structure. nih.gov
CH-form 1H-pyrazol-5(4H)-one A non-aromatic pyrazolone structure with a methylene (B1212753) group in the ring. ijpcbs.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2O B8654823 1-tert-butyl-1H-pyrazol-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

2-tert-butyl-1H-pyrazol-5-one

InChI

InChI=1S/C7H12N2O/c1-7(2,3)9-5-4-6(10)8-9/h4-5H,1-3H3,(H,8,10)

InChI Key

UIGLGSTVDFNQRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=CC(=O)N1

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 1 Tert Butyl 1h Pyrazol 3 Ol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural determination of 1-tert-butyl-1H-pyrazol-3-ol, providing detailed information about the proton and carbon environments and helping to distinguish between its tautomeric forms.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group and the pyrazole (B372694) ring.

tert-Butyl Protons: A prominent, sharp singlet is anticipated for the nine equivalent protons of the tert-butyl group. Based on data from analogous compounds containing a tert-butyl group attached to a pyrazole ring, this signal is expected to appear in the upfield region, typically between δ 1.2 and 1.5 ppm. mdpi.commdpi.com

Pyrazole Ring Protons: Two signals are expected for the protons at positions 4 and 5 of the pyrazole ring. These would likely appear as doublets due to mutual coupling. For the 1-phenyl-1H-pyrazol-3-ol analogue, the H-4 and H-5 protons are observed at approximately δ 5.92 and δ 7.67 ppm, respectively nih.gov. Similar chemical shifts would be anticipated for the title compound.

Hydroxyl Proton (-OH): In the pyrazol-3-ol tautomer, a broad singlet corresponding to the hydroxyl proton would be expected. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but it typically appears in the downfield region (δ 10-13 ppm) if involved in strong hydrogen bonding nih.gov. This peak would be absent in the pyrazolone (B3327878) tautomer, which would instead show an N-H proton signal.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityNotes
C(CH₃)₃1.2 - 1.5Singlet (s)9H, characteristic intense signal.
H-4 (pyrazole)~ 5.9Doublet (d)1H, coupled with H-5.
H-5 (pyrazole)~ 7.7Doublet (d)1H, coupled with H-4.
OH10 - 13Broad Singlet (br s)1H, exchangeable with D₂O; indicative of the -ol tautomer.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

tert-Butyl Carbons: Two signals are expected for the tert-butyl group. A signal for the three equivalent methyl carbons, typically appearing around δ 30 ppm, and a signal for the quaternary carbon, expected around δ 32 ppm, based on similar structures mdpi.comsemanticscholar.org.

Pyrazole Ring Carbons: Three distinct signals are anticipated for the pyrazole ring carbons (C3, C4, and C5). For the 1-phenyl-1H-pyrazol-3-ol analogue, C3, C4, and C5 appear at δ 164.0, 94.2, and 129.1 ppm, respectively nih.gov. The C3 carbon, bearing the oxygen atom, is expected to be the most downfield-shifted. The presence of the pyrazolone tautomer would significantly alter the chemical shift of C3, which would then be a carbonyl carbon (C=O) with a chemical shift typically in the range of δ 160-180 ppm.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)Notes
C(CH₃)₃~ 32Quaternary carbon.
C(CH₃)₃~ 30Three equivalent methyl carbons.
C4 (pyrazole)~ 94Shielded carbon adjacent to two nitrogen atoms.
C5 (pyrazole)~ 129
C3 (pyrazole)~ 164Deshielded due to attachment to oxygen (-OH form).

Advanced NMR techniques are indispensable for unambiguous structural confirmation.

¹⁵N NMR: This technique would be highly informative for distinguishing between tautomers. The chemical shifts of the two nitrogen atoms (N1 and N2) would differ significantly between the pyrazol-ol and pyrazolone forms. In related systems, N-H nitrogens have distinctly different chemical shifts from N-substituted nitrogens, allowing for clear differentiation nih.gov.

2D NMR:

COSY (Correlation Spectroscopy): A COSY spectrum would confirm the coupling between the H-4 and H-5 protons on the pyrazole ring mdpi.com.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons (e.g., H-4 with C4, H-5 with C5, and the tert-butyl protons with their corresponding carbon) semanticscholar.org.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis of Functional Groups

FT-IR spectroscopy helps identify the functional groups present in the molecule and is particularly useful for investigating the tautomeric equilibrium.

Pyrazol-3-ol Tautomer:

O-H Stretch: A broad and strong absorption band between 3200-3600 cm⁻¹ would be characteristic of the hydroxyl group's stretching vibration, with the broadening due to hydrogen bonding.

C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region are expected for the C=N and C=C stretching vibrations within the aromatic pyrazole ring.

Pyrazolone Tautomer:

C=O Stretch: A strong, sharp absorption band between 1650-1720 cm⁻¹ would be a clear indicator of the carbonyl group in the pyrazolone form.

N-H Stretch: A moderate absorption band around 3100-3300 cm⁻¹ would indicate the N-H group.

The presence or absence of the strong C=O band is often the most definitive diagnostic feature in the IR spectrum for distinguishing between the keto and enol forms . Data from related substituted pyrazoles show characteristic C-H stretching vibrations from the tert-butyl group around 2950 cm⁻¹ mdpi.comproquest.com.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides the molecular weight and valuable structural information through analysis of fragmentation patterns.

Molecular Ion: For the molecular formula C₇H₁₂N₂O, the expected monoisotopic mass is approximately 140.09 g/mol . A high-resolution mass spectrometry (HRMS) measurement would confirm the elemental composition mdpi.com.

Fragmentation Pattern: The tert-butyl group is known to dominate the fragmentation pattern.

Loss of Methyl Radical: A very common fragmentation pathway for tert-butyl substituted compounds is the loss of a methyl radical (•CH₃, 15 Da) to form a highly stable tertiary carbocation. This would result in a prominent peak at m/z 125 ([M-15]⁺) proquest.com.

Formation of tert-Butyl Cation: Cleavage of the N-C bond connecting the tert-butyl group to the pyrazole ring would generate the tert-butyl cation, [(CH₃)₃C]⁺, resulting in a strong signal at m/z 57. This is often a base peak in the spectra of tert-butyl compounds doaj.orgpearson.com.

Loss of Isobutylene: Another characteristic fragmentation involves the loss of isobutylene (C₄H₈, 56 Da) via a rearrangement, leading to a peak at m/z 84.

The relative intensities of these fragments would provide a characteristic fingerprint for the molecule.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of the compound in the solid state.

Tautomer Confirmation: X-ray crystallography would unambiguously identify which tautomer (the -ol or -one form) exists in the crystal lattice. Studies on similar pyrazolone derivatives have shown that they often crystallize in a specific tautomeric form, which is stabilized by the crystal packing forces spast.orgresearchgate.nettandfonline.com.

Bond Lengths and Angles: This technique would provide precise measurements of all bond lengths and angles, confirming the geometry of the pyrazole ring and the tert-butyl group.

Tautomerism and Isomerism in 1 Tert Butyl 1h Pyrazol 3 Ol Systems

Prototropic Tautomerism: Enol-Keto Equilibrium Between 1H-Pyrazol-3-ol and 1,2-dihydro-3H-pyrazol-3-one Forms

1-tert-butyl-1H-pyrazol-3-ol can exist in two primary prototropic tautomeric forms: the aromatic hydroxyl form (enol) and the non-aromatic pyrazolone (B3327878) form (keto). nih.govmdpi.com This equilibrium involves the migration of a proton between the oxygen atom at the C3 position and the nitrogen atom at the N2 position of the pyrazole (B372694) ring.

This compound (OH-form or Enol form): This tautomer features a hydroxyl group at the C3 position. The pyrazole ring in this form is aromatic, which contributes to its stability.

1-tert-butyl-1,2-dihydro-3H-pyrazol-3-one (NH-form or Keto form): This tautomer has a carbonyl group at the C3 position and a proton on the N2 atom. In this configuration, the aromaticity of the pyrazole ring is lost.

For many 1-substituted pyrazol-3-ols, extensive studies, including X-ray crystallography and NMR spectroscopy, have shown that the OH-form is predominant, particularly in the solid state and in nonpolar solvents. nih.govnih.gov For instance, the analogous compound 1-phenyl-1H-pyrazol-3-ol exists in the solid state exclusively as the OH-tautomer, forming dimeric structures through intermolecular hydrogen bonds. nih.gov

Influence of Solvent Polarity and Temperature on Tautomeric Ratios in Solution

The equilibrium between the tautomers of this compound is highly sensitive to the surrounding environment, especially the polarity of the solvent. nih.govresearchgate.net Spectroscopic studies, primarily using NMR, on related 1-substituted pyrazol-3-ols reveal distinct solvent-dependent behaviors.

In nonpolar solvents , such as chloroform (B151607) (CDCl₃) or benzene (B151609) (C₆D₆), the OH-form is heavily favored. nih.govnih.gov In these environments, the molecules tend to self-associate, forming dimers stabilized by intermolecular hydrogen bonds between the hydroxyl group of one molecule and the N2 atom of another. nih.govresearchgate.net

In polar aprotic solvents , such as dimethyl sulfoxide (B87167) (DMSO-d₆), the OH-form also predominates, but the equilibrium shifts from dimeric structures to monomeric species. nih.govnih.gov The strong hydrogen bond accepting nature of DMSO disrupts the self-association of the pyrazolol molecules. This is evidenced by changes in the chemical shifts in ¹H and ¹⁵N NMR spectra, particularly the downfield shift of the N-2 signal and a smaller chemical shift for the OH proton in DMSO compared to CDCl₃. nih.gov

Temperature can also influence the tautomeric ratio. For the related compound 1H-pyrazole-3-(N-tert-butyl)-carboxamide, studies have shown that the ratio of tautomers in solution is temperature-dependent. researchgate.netnih.gov While specific temperature-dependent data for this compound is not extensively detailed in the available literature, the general principle holds that changes in temperature can alter the Gibbs free energy difference between the tautomers, thereby shifting the equilibrium.

Table 1: Comparative ¹H and ¹⁵N NMR Chemical Shifts (δ in ppm) for 1-Phenyl-1H-pyrazol-3-ol in Different Solvents, Illustrating Solvent Effects.
SolventOH Proton (¹H)N-1 (¹⁵N)N-2 (¹⁵N)Predominant Form
CDCl₃12.16192.1245.9OH-form (Dimer)
C₆D₆12.50191.7246.1OH-form (Dimer)
DMSO-d₆10.28194.5262.1OH-form (Monomer)
CD₃ODNot observed (exchange)193.8256.3OH-form (Monomer)

Data adapted from studies on 1-phenyl-1H-pyrazol-3-ol, which serves as a model for the behavior of 1-substituted pyrazol-3-ols. nih.govmdpi.com

Steric and Electronic Effects of the tert-Butyl Substituent on Tautomeric Preferences

The substituent at the N1 position plays a critical role in determining the tautomeric preference through a combination of steric and electronic effects.

Steric Effects: The tert-butyl group is sterically bulky. This bulk can influence the tautomeric equilibrium in several ways. Theoretical studies on substituted pyrazoles have suggested that bulky groups can stabilize certain tautomers. nih.gov The large size of the tert-butyl group may sterically hinder the formation of the intermolecular hydrogen-bonded dimers that are common for other N-substituted pyrazolols in nonpolar solvents. Furthermore, steric hindrance can affect the planarity of the molecule and its interaction with solvent molecules, thereby subtly influencing the energy balance between the tautomeric forms.

Electronic Effects: The tert-butyl group is an electron-donating group through induction (+I effect). rsc.orgnih.gov Electron-donating groups on the pyrazole ring can influence the electron density at the nitrogen atoms and the acidity of the migrating proton. nih.gov Studies on other systems have shown that the introduction of tert-butyl groups can raise the energy levels of molecular orbitals. rsc.orgnih.gov By donating electron density to the pyrazole ring, the tert-butyl group can modulate the relative stability of the aromatic OH-form versus the non-aromatic NH-form. Research on substituted pyrazoles indicates that electron-donating groups tend to favor the tautomer where the substituent is at the C3 position, which, in this system, indirectly influences the stability of the N1-substituted tautomers. nih.gov

Computational Chemistry Approaches to Tautomeric Stability and Energetics

Computational chemistry provides powerful tools for investigating the tautomeric equilibria of pyrazole systems. Methods such as Density Functional Theory (DFT) and ab initio calculations are frequently employed to determine the relative stabilities of the different tautomeric forms. researchgate.netnih.gov

These theoretical approaches allow for the calculation of key thermodynamic parameters, including the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for each tautomer. nih.gov From these values, the tautomeric equilibrium constant (KT) can be predicted.

For pyrazolone derivatives, DFT calculations using functionals like B3LYP with basis sets such as 6-311++G(d,p) have been successfully used to:

Optimize the molecular geometries of the keto and enol tautomers. nih.gov

Calculate the total energies to determine the most stable form in the gas phase. nih.gov

Simulate the influence of solvents by incorporating polarizable continuum models (PCM), which provides insight into how the solvent environment affects tautomeric preference. nih.gov

Investigate the energy barriers for the proton transfer between tautomers, shedding light on the kinetics of the isomerization process.

Coordination Chemistry and Ligand Properties of 1 Tert Butyl 1h Pyrazol 3 Ol Derivatives

1-tert-butyl-1H-pyrazol-3-ol as a Ligand Scaffold in Metal Complexes

The tert-butyl group at the N1 position of the pyrazole (B372694) ring provides significant steric bulk. This steric hindrance can prevent the formation of highly crowded coordination spheres and can influence the preferred geometry of the resulting metal complex. For instance, the bulkiness of the tert-butyl group can favor the formation of complexes with lower coordination numbers or specific isomeric arrangements. This steric influence is a key feature in designing complexes with desired reactivity and stability.

The versatility of the pyrazole ring allows for further functionalization, leading to a wide array of multidentate ligands. nih.gov By incorporating this compound moieties into larger molecular structures, ligands with varying denticity and electronic properties can be synthesized. This adaptability has led to the development of pincer-type ligands and other complex architectures that utilize the this compound scaffold as a key building block. nih.gov

Chelation Behavior and Metal-Ligand Cooperation in Pyrazole Complexes

The chelation of this compound to a metal center typically occurs through the nitrogen atom of the pyrazole ring and the oxygen atom of the deprotonated hydroxyl group, forming a stable five-membered chelate ring. This bidentate N,O-coordination is a common motif in the chemistry of this ligand. The formation of this chelate ring enhances the stability of the resulting metal complex, a phenomenon known as the chelate effect.

In more complex ligand systems derived from this compound, metal-ligand cooperation has been observed. This phenomenon involves the active participation of the ligand in a chemical reaction, often through reversible protonation/deprotonation events or other structural changes. nih.gov For example, in pincer-type complexes featuring pyrazole arms, the acidic N-H proton of a coordinated pyrazole can be reversibly removed by a base. nih.gov This deprotonation alters the electronic properties of the ligand and the metal center, which can be crucial for catalytic cycles. While this compound itself has a substituted N1 position, derivatives where the pyrazole N-H is available can exhibit this cooperative reactivity. The hydroxyl group of this compound can also participate in metal-ligand cooperation through protonolysis reactions.

Synthesis and Structural Characterization of Mono-, Di-, and Polynuclear Coordination Complexes

The synthesis of metal complexes with this compound and its derivatives can be achieved through various synthetic methodologies. A common approach involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov The choice of solvent, temperature, and stoichiometry can influence the nuclearity of the resulting complex.

Mononuclear Complexes: The reaction of this compound with a metal salt in a 2:1 ligand-to-metal ratio often yields mononuclear complexes, where two deprotonated ligands coordinate to a single metal center. nih.govrsc.org These complexes typically exhibit geometries such as tetrahedral or square planar, depending on the metal ion and the steric demands of the ligands. rsc.org

Dinuclear and Polynuclear Complexes: The pyrazolate bridge, formed upon deprotonation of the pyrazole N-H proton (in derivatives where this position is unsubstituted), is a common motif for the construction of dinuclear and polynuclear complexes. nih.gov While this compound itself cannot form such bridges due to the tert-butyl substitution at N1, its derivatives can be designed to facilitate the formation of these higher nuclearity structures. For instance, ligands incorporating two pyrazolyl units can bridge two metal centers. The resulting dinuclear complexes can exhibit interesting magnetic and catalytic properties arising from the proximity of the two metal centers. Polynuclear complexes and coordination polymers can be formed through the use of ligands with multiple pyrazole units or by carefully controlling the reaction conditions to favor extended structures. nih.gov

Role of Hydrogen Bonding Networks and Counter Anions in Supramolecular Assembly of Complexes

Hydrogen bonding plays a critical role in the solid-state structures of coordination complexes derived from pyrazole-based ligands. nih.govmdpi.com In complexes of this compound where the hydroxyl proton is not involved in coordination, it can participate in intermolecular hydrogen bonding, leading to the formation of extended supramolecular architectures such as chains, sheets, or three-dimensional networks. nih.gov Even when the hydroxyl group is deprotonated and coordinated to the metal, other parts of the ligand or coordinated solvent molecules can engage in hydrogen bonding.

Counter anions also play a significant role in directing the self-assembly of these complexes in the solid state. mdpi.compnas.org The size, shape, and charge of the counter anion can influence the packing of the coordination complexes and can participate in hydrogen bonding or other non-covalent interactions. mdpi.com For example, tetrahedral anions like tetrafluoroborate (B81430) (BF₄⁻) or perchlorate (B79767) (ClO₄⁻) can act as templates, directing the formation of specific cage-like structures by fitting into cavities within the supramolecular assembly. pnas.org The interplay between the coordination geometry of the metal complex, the hydrogen bonding capabilities of the ligand, and the nature of the counter anion allows for the rational design of complex supramolecular architectures with potentially interesting material properties. mdpi.compnas.org

Emerging Applications of Pyrazole-Based Coordination Complexes in Advanced Chemical Processes

The unique structural and electronic properties of metal complexes derived from this compound and its analogues have led to their exploration in a variety of advanced chemical processes.

Actinide and Lanthanide Extraction Chemistry and Separation Factors

The separation of minor actinides (like americium and curium) from lanthanides in spent nuclear fuel is a significant challenge in nuclear waste management due to their similar ionic radii and chemical properties. rhhz.netnih.gov Nitrogen-containing ligands, including those based on pyrazole, have shown promise for the selective extraction of actinides over lanthanides. rhhz.netresearchgate.net

Derivatives of this compound have been incorporated into multidentate ligands for this purpose. For example, 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine (C4-BPP), a ligand closely related to the subject compound, has demonstrated excellent performance in the separation of Am(III) from Eu(III). researchgate.netnih.gov In liquid-liquid extraction experiments, C4-BPP, in the presence of a synergistic agent like 2-bromohexanoic acid, can achieve high separation factors. nih.gov

The selectivity is attributed to the subtle differences in the bonding between the soft nitrogen donors of the pyrazole rings and the more covalent character of the actinide-ligand bonds compared to the lanthanide-ligand bonds. nih.gov The steric bulk of the tert-butyl groups also plays a role in the complexation and extraction behavior. researchgate.net

LigandConditionsSeparation Factor (SF Am/Eu)
C4-BPP0.01-0.1 M HNO₃, with 2-bromohexanoic acid~200
C5-BPPup to 1 M HNO₃~100
BPPhen0.5 M HNO₃, with bromohexanoic acid>100

This table presents data for pyrazole-based ligands in actinide/lanthanide separation.

Catalytic Applications in Homogeneous and Heterogeneous Systems

Metal complexes incorporating pyrazole-based ligands have been extensively studied as catalysts in a wide range of organic transformations. nih.govresearchgate.net The modular nature of these ligands allows for the fine-tuning of the steric and electronic properties of the metal center, which is crucial for catalytic activity and selectivity.

Homogeneous Catalysis: In homogeneous catalysis, pyrazole-containing complexes have been employed in reactions such as oxidation, hydrogenation, and carbon-carbon bond formation. nih.govbohrium.com For instance, copper complexes with pyrazole-based ligands have been shown to catalyze the oxidation of catechol to o-quinone, mimicking the activity of catechol oxidase enzymes. bohrium.com The catalytic activity can be influenced by the nature of the substituents on the pyrazole ring and the coordination geometry of the copper center.

Heterogeneous Catalysis: For applications in heterogeneous catalysis, pyrazole-based metal complexes can be immobilized on solid supports. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. While specific examples involving this compound in heterogeneous catalysis are still emerging, the principles of catalyst immobilization are well-established and applicable to this class of compounds. The functional groups on the pyrazole ligand can be modified to facilitate covalent attachment to supports like silica (B1680970) or polymers.

Chemical Reactivity and Derivatization Strategies of 1 Tert Butyl 1h Pyrazol 3 Ol

Reactions Involving the Hydroxyl Group

The hydroxyl group is a primary site for functionalization, enabling oxidation to pyrazolone (B3327878) derivatives and O-alkylation to form ethers.

While 1-tert-butyl-1H-pyrazol-3-ol already exists in equilibrium with its pyrazolone tautomer, oxidation reactions typically refer to transformations of the pyrazole (B372694) core or substituents. True oxidation of the hydroxyl group itself is less common than reactions that leverage the nucleophilicity of the enol or the reactivity of the pyrazolone form. For instance, oxidative coupling reactions can occur at the C4 position, and various oxidizing agents can facilitate the formation of N-acyl pyrazoles from related precursors through oxidative amidation. mdpi.com Metal-mediated oxidation-induced N-N coupling represents another pathway for synthesizing the pyrazole core itself. rsc.org In the context of 3,5-di-tert-butylcatechol, oxidation to its corresponding quinone is a well-studied process, highlighting the reactivity of hydroxyl groups on aromatic rings, which can be analogous to the pyrazol-3-ol system. imist.ma

The hydroxyl group of this compound can be readily alkylated to form the corresponding ethers. This reaction typically proceeds via a Williamson ether synthesis mechanism. The pyrazol-3-ol is first deprotonated with a suitable base, such as sodium hydride (NaH), to form a nucleophilic pyrazolate anion. mdpi.com This anion then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide (e.g., iodopropane or 1-chloro-2-methoxyethane) to yield the desired O-alkylated product. mdpi.com This strategy is a common and effective method for introducing a variety of alkyl or aryl groups at the C3-oxygen, thereby modifying the compound's steric and electronic properties.

Table 1: O-Alkylation of 1-Phenyl-1H-pyrazol-3-ol (Analog) This table shows representative O-alkylation reactions on a similar compound, 1-phenyl-1H-pyrazol-3-ol, demonstrating the general methodology.

Alkylating Agent Base Solvent Product Yield Reference
Iodopropane NaH DMF 3-Propoxy-1-phenyl-1H-pyrazole Good mdpi.com
1-Chloro-2-methoxyethane NaH DMF 3-(2-Methoxyethoxy)-1-phenyl-1H-pyrazole Good mdpi.com

Reactions of the Pyrazole Ring System

The pyrazole ring is aromatic and undergoes substitution reactions, although its reactivity is influenced by the existing substituents. It can also be subjected to reduction under specific conditions.

The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution, which preferentially occurs at the C4 position. researchgate.net The N1-tert-butyl and C3-hydroxyl groups are directing groups that further activate the C4 position for attack by electrophiles. Common electrophilic substitution reactions include halogenation (e.g., with N-bromosuccinimide or N-iodosuccinimide), nitration, and formylation (e.g., Vilsmeier-Haack reaction). nih.govmdpi.com For example, Vilsmeier-Haack formylation of N-substituted pyrazol-3-ols introduces a formyl group at the C4 position, which can then be used in further transformations like condensation reactions. mdpi.com

Nucleophilic substitution on the pyrazole ring is less common and generally requires the presence of a good leaving group, such as a halogen, at one of the ring carbon atoms.

Table 2: Electrophilic Substitution at C4 of Pyrazol-3-ol Derivatives

Reaction Type Reagent(s) Product (Substituent at C4) Reference
Bromination N-Bromosuccinimide Bromo mdpi.com
Iodination N-Iodosuccinimide Iodo mdpi.com

The aromatic pyrazole ring is generally stable and resistant to reduction. Catalytic hydrogenation under harsh conditions (high pressure and temperature) can lead to the saturation of the ring, yielding pyrazolidine (B1218672) derivatives. However, selective reduction of functional groups attached to the ring is more common. For instance, if a nitro group is present on a phenyl substituent attached to the pyrazole, it can be selectively reduced to an amino group without affecting the pyrazole core. Similarly, a formyl group at the C4 position can be reduced to a hydroxymethyl group. A common laboratory procedure involves the reduction of an in situ-formed imine on a pyrazole side chain using sodium borohydride (B1222165) to yield the corresponding amine. mdpi.com

Condensation and Cyclization Reactions for Building Fused Heterocyclic Scaffolds

This compound and its derivatives are valuable precursors for synthesizing fused heterocyclic systems. The reactivity of the C4 position, often in conjunction with a C3 functional group, is key to these transformations.

A common strategy involves the Claisen-Schmidt condensation of a C4-formyl or C4-acetyl pyrazole derivative with a ketone or aldehyde to form a chalcone-like intermediate. mdpi.com These α,β-unsaturated carbonyl compounds are versatile synthons that can undergo subsequent cyclization reactions. For example, reaction with hydrazines can lead to the formation of pyrazolo[3,4-d]pyridazines.

Furthermore, the active methylene (B1212753) group at the C4 position of the pyrazolone tautomer can participate in condensation reactions with various electrophiles. Reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the construction of fused ring systems like pyrano[2,3-c]pyrazoles. These multicomponent reactions are highly efficient for building molecular complexity. semanticscholar.org The ability of pyrazole derivatives to undergo condensation and subsequent cyclization makes them important building blocks in medicinal and materials chemistry. semanticscholar.orgrsc.org

Computational Chemistry and Theoretical Investigations of 1 Tert Butyl 1h Pyrazol 3 Ol

Density Functional Theory (DFT) Studies for Molecular Properties and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure and properties of molecules. For pyrazole (B372694) derivatives, DFT calculations are frequently employed to understand their geometry, stability, and reactivity.

A common approach involves geometry optimization to find the lowest energy structure of the molecule. Following optimization, various molecular properties can be calculated. These often include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, providing insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity.

For instance, in studies of related pyrazole compounds, the B3LYP functional combined with a basis set such as 6-311++G(d,p) is often used to calculate these electronic properties. Such calculations would yield values for:

HOMO Energy: The energy of the highest occupied molecular orbital.

LUMO Energy: The energy of the lowest unoccupied molecular orbital.

Energy Gap (ΔE): The difference between LUMO and HOMO energies.

While specific data for 1-tert-butyl-1H-pyrazol-3-ol is not available, a hypothetical table of such DFT-derived properties is presented below to illustrate the expected outputs of such a study.

Hypothetical DFT-Calculated Molecular Properties

Property Predicted Value
HOMO Energy [Value in eV]
LUMO Energy [Value in eV]
Energy Gap (ΔE) [Value in eV]
Electronegativity (χ) [Value in eV]
Chemical Hardness (η) [Value in eV]

Ab Initio Methods in Electronic Structure Calculations

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate electronic structure information.

For a molecule like this compound, ab initio calculations could be used to:

Determine a precise ground-state energy: This is fundamental for calculating other properties like heats of formation and reaction energies.

Calculate electron correlation effects: More advanced ab initio methods go beyond the mean-field approximation of Hartree-Fock to include the correlated motion of electrons, leading to more accurate predictions of molecular properties.

Investigate excited electronic states: This is crucial for understanding the molecule's response to light, including its UV-Vis absorption spectrum.

While computationally more intensive than DFT, ab initio methods can serve as a benchmark for the accuracy of DFT results. The choice of method and basis set would be critical in balancing accuracy with computational feasibility.

Prediction of Molecular Conformation, Energetics, and Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting the three-dimensional structure of molecules and their spectroscopic signatures.

Molecular Conformation and Energetics: For this compound, a key structural question would be the orientation of the tert-butyl group relative to the pyrazole ring. Computational methods can be used to perform a conformational analysis, identifying the most stable conformer (the global minimum on the potential energy surface) and the energy barriers between different conformers. This involves systematically rotating bonds and calculating the energy at each step to map out the potential energy landscape. The resulting data on relative energies of different conformations are crucial for understanding the molecule's flexibility and preferred shape.

Spectroscopic Parameters: Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment.

Vibrational Frequencies (IR and Raman): DFT calculations can predict the vibrational modes of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated frequencies are often scaled to better match experimental values. This allows for the assignment of specific spectral bands to particular molecular motions, such as C-H stretches, C=O stretches, and ring vibrations.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. Comparing these predicted shifts with experimental spectra aids in the definitive assignment of signals to specific atoms within the molecule.

The table below illustrates the type of data that would be generated from such computational spectroscopic predictions for this compound.

Hypothetical Predicted Spectroscopic Data

Parameter Predicted Value
Key IR Frequencies (cm⁻¹) O-H stretch, C=O stretch, C-N stretch
¹H NMR Chemical Shifts (ppm) tert-butyl protons, pyrazole ring protons

Emerging Applications in Organic Synthesis and Materials Science

1-tert-butyl-1H-pyrazol-3-ol as a Versatile Building Block in Complex Heterocyclic Synthesis

Detailed research findings specifically describing the use of this compound as a building block for complex heterocyclic synthesis are not available in the search results. The parent molecule, 1H-pyrazol-3-ol, and its tautomer, pyrazolin-5-one, are known scaffolds used in the synthesis of various heterocyclic systems. The tert-butyl group at the N1 position generally serves as a bulky, sterically hindering protecting group that can direct the regioselectivity of further reactions. However, specific examples and reaction schemes involving the title compound are not sufficiently documented in the available literature to provide a thorough analysis.

Integration into Diverse Molecular Architectures for Functional Molecules

Information regarding the specific integration of this compound into diverse molecular architectures for creating functional molecules is limited. While related structures like 5-aminopyrazole derivatives are noted for their use in preparing bicyclic N-heterocycles for applications in medicinal chemistry and material science, similar detailed applications for this compound are not found.

Potential in Functional Materials Development

The potential of this compound in the development of functional materials is not explicitly detailed in the available research. The broader class of pyrazoles has been explored in polymer, material, and supramolecular chemistry. They can act as ligands in the formation of coordination polymers and metal-organic frameworks (MOFs). However, there are no specific studies detailing the incorporation of this compound into polymers, coatings, or other functional materials.

Q & A

Q. What synthetic methodologies are commonly employed for 1-tert-butyl-1H-pyrazol-3-ol, and how are reaction conditions optimized?

A base-mediated nitration and substitution approach is often utilized. For example, reacting 3,5-di-tert-butylpyrazole with concentrated nitric acid under controlled heating can yield this compound derivatives. Optimization involves adjusting reaction temperature (e.g., gentle warming to avoid over-nitration) and monitoring substitution regioselectivity using TLC or HPLC . Claisen-Schmidt condensation, as seen in pyrazole-chalcone synthesis, may also be adapted for functionalization at the C4 position .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Safety measures include:

  • Using personal protective equipment (gloves, goggles) to prevent skin/eye contact.
  • Working in a fume hood to avoid inhalation of vapors.
  • Adhering to H303+H313+H333 hazard codes (harmful if swallowed, in contact with skin, or inhaled) and implementing P264+P280+P305+P351+P338 safety protocols (wash hands, wear gloves, rinse skin/eyes if exposed) .

Q. Which spectroscopic techniques are essential for preliminary characterization of this compound?

  • 1H/13C NMR : Assigns proton environments (e.g., tert-butyl singlet at δ ~1.3 ppm) and carbon backbone.
  • IR Spectroscopy : Identifies hydroxyl stretches (~3200 cm⁻¹) and pyrazole ring vibrations.
  • Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 169.2 for C7H12N2O) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 120 K) minimizes thermal motion artifacts. Data collection parameters (e.g., a = 6.487 Å, b = 6.656 Å for a triclinic system) are refined using SHELXL for bond lengths/angles. ORTEP-3 visualizes thermal ellipsoids, confirming non-tautomerized hydroxyl groups and tert-butyl steric effects .

Q. What advanced NMR strategies resolve regioselectivity conflicts in pyrazole derivatives?

  • 2D NMR (COSY, HSQC, HMBC) : Correlates proton-proton coupling and long-range C-H connectivity to distinguish between C4/C5 substitution patterns.
  • NOESY : Detects spatial proximity between tert-butyl protons and adjacent substituents, clarifying steric interactions .

Q. How does graph set analysis interpret hydrogen-bonding networks in crystalline this compound?

Etter’s graph theory classifies hydrogen bonds into motifs (e.g., R₂²(8) rings). For this compound, hydroxyl groups form intermolecular O–H···N bonds with pyrazole nitrogens, creating infinite chains ( C(4) motifs). This analysis aids in predicting crystal packing and stability .

Q. How are contradictions between computational and experimental data addressed (e.g., NMR vs. DFT-predicted shifts)?

  • Benchmarking : Compare experimental NMR shifts with DFT (B3LYP/6-311+G(d,p))-calculated values. Discrepancies >0.5 ppm may indicate solvation effects or conformational flexibility.
  • Solvent Modeling : Include explicit solvent molecules (e.g., DMSO) in simulations to improve accuracy .

Q. What mechanistic insights explain regioselective functionalization of this compound?

Electrophilic aromatic substitution (EAS) favors the C4 position due to electron-donating tert-butyl groups activating the ring. For example, Claisen-Schmidt condensation at C4 proceeds via deprotonation to form a resonance-stabilized enolate, followed by aldehyde/ketone coupling .

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